Tert-butyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
Description
Overview of Tert-butyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
This compound represents a structurally sophisticated member of the tetrahydropyridine family, distinguished by its molecular formula C₁₆H₂₁NO₃ and molecular weight of 275.34 grams per mole. The compound is catalogued under the Chemical Abstracts Service number 742067-11-4, establishing its unique identity within chemical databases. This heterocyclic compound exemplifies the integration of multiple functional groups within a single molecular framework, featuring a partially saturated six-membered nitrogen-containing ring system characteristic of tetrahydropyridines.
The structural architecture of this compound encompasses several key features that contribute to its chemical significance. The tetrahydropyridine core provides a flexible yet stable scaffold, while the 4-hydroxyphenyl substituent at the 4-position introduces aromatic character and hydrogen bonding capabilities through the phenolic hydroxyl group. The tert-butoxycarbonyl group attached to the nitrogen atom serves as a protective functionality commonly employed in synthetic organic chemistry, particularly in peptide synthesis and complex molecule construction. This combination of structural elements positions the compound as a versatile intermediate for further chemical transformations and as a potential precursor for bioactive molecules.
The compound's systematic name reflects its complex structure: the "tert-butyl" designation indicates the presence of a tert-butoxycarbonyl protecting group, while "4-(4-hydroxyphenyl)" specifies the substitution pattern on the tetrahydropyridine ring. The "1,2,3,6-tetrahydropyridine-1-carboxylate" portion describes the core heterocyclic structure with its specific degree of saturation and the carboxylate functionality. This nomenclature system provides chemists with precise structural information essential for synthesis planning and molecular recognition.
Historical Context and Discovery
The development of tetrahydropyridine chemistry has evolved significantly since the early recognition of these heterocycles as important structural motifs in natural products and synthetic compounds. Tetrahydropyridines, also known as piperideines, represent heterocycles with the formula C₅H₉N, existing in three distinct isomers that differ by the location of the double bond within the ring system. The historical significance of these compounds emerged from their identification in various biological systems and their subsequent synthetic utility in pharmaceutical applications.
The specific compound this compound emerged from the broader development of protected amino acid derivatives and heterocyclic scaffolds in medicinal chemistry. The incorporation of the tert-butoxycarbonyl protecting group follows the established methodology developed for amino acid protection, where di-tert-butyl dicarbonate became widely used as a reagent for introducing Boc groups to amines. This protecting group strategy revolutionized synthetic organic chemistry by enabling selective transformations that would otherwise be incompatible with free amine functionalities.
The phenolic substitution pattern in this compound reflects the ongoing interest in phenol-containing heterocycles due to their prevalence in natural products and their biological activity profiles. The discovery and development of such compounds often stems from structure-activity relationship studies aimed at optimizing biological properties while maintaining synthetic accessibility. The specific positioning of the hydroxyl group on the phenyl ring at the para position provides optimal electronic and steric properties for various chemical transformations and potential biological interactions.
Research into tetrahydropyridine derivatives has been driven by their occurrence in natural products and their pharmacological potential. Many tetrahydropyridine-containing compounds have been synthesized based on the structural inspiration of known bioactive natural products, leading to the discovery of compounds with diverse biological properties. This historical trajectory demonstrates the continuous evolution of heterocyclic chemistry from natural product isolation to rational drug design approaches.
Significance in Heterocyclic Chemistry
The significance of this compound within heterocyclic chemistry extends beyond its individual structural features to encompass its role as a representative example of modern synthetic methodology and molecular design principles. Tetrahydropyridines have garnered considerable attention as promising heterocyclic moieties due to their structural versatility and their presence in both natural products and synthetic pharmaceutical agents. The partially saturated nature of the tetrahydropyridine ring system provides a unique combination of conformational flexibility and structural rigidity that proves advantageous in various chemical applications.
The compound exemplifies the sophisticated approach to heterocyclic synthesis that has evolved in contemporary organic chemistry. Modern synthetic strategies for tetrahydropyridine derivatives have incorporated advanced methodologies such as phosphine-catalyzed annulation reactions, palladium-catalyzed cross-coupling processes, and rhodium-catalyzed cascade reactions. These methodologies enable the construction of highly substituted tetrahydropyridines with precise control over stereochemistry and substitution patterns, as demonstrated by the development of versatile reaction cascades leading to highly substituted 1,2,3,6-tetrahydropyridines with up to 95% yields and greater than 95% diastereomeric purity.
The structural features present in this compound highlight several important principles in heterocyclic chemistry. The tert-butoxycarbonyl protecting group demonstrates the critical role of protecting group strategies in complex molecule synthesis, allowing for selective transformations while preserving sensitive functionalities. The hydroxyphenyl substituent introduces considerations of electronic effects, hydrogen bonding capabilities, and potential for further functionalization through well-established aromatic chemistry protocols. These design elements reflect the multifaceted approach required for successful heterocyclic synthesis in modern pharmaceutical research.
The compound also represents the intersection of heterocyclic chemistry with broader themes in medicinal chemistry and chemical biology. The tetrahydropyridine scaffold has been associated with various pharmacological activities, including interactions with neurotransmitter systems and enzyme inhibition pathways. This pharmacological relevance drives continued research into new synthetic methodologies and structural modifications that can enhance biological activity while maintaining favorable physicochemical properties.
| Structural Feature | Chemical Significance | Synthetic Utility |
|---|---|---|
| Tetrahydropyridine Core | Conformational flexibility with structural stability | Versatile scaffold for diverse substitution patterns |
| Tert-butoxycarbonyl Group | Nitrogen protection enabling selective chemistry | Compatible with various reaction conditions |
| Hydroxyphenyl Substituent | Hydrogen bonding and electronic modulation | Site for further functionalization and conjugation |
| 1,2,3,6-Substitution Pattern | Specific regiochemistry enabling targeted synthesis | Access to defined stereochemical outcomes |
Scope and Objectives of Research
The research scope surrounding this compound encompasses multiple interconnected areas of investigation that reflect the compound's multifaceted significance in contemporary chemistry. Primary research objectives focus on understanding the synthetic pathways that enable efficient preparation of this compound, characterizing its chemical properties and reactivity patterns, and exploring its potential applications as a synthetic intermediate in complex molecule construction. These objectives align with broader goals in heterocyclic chemistry aimed at developing new methodologies for accessing structurally diverse nitrogen-containing heterocycles with potential biological activity.
Synthetic methodology development represents a central research objective, building upon established approaches for tetrahydropyridine synthesis while addressing specific challenges associated with the introduction of the hydroxyphenyl substituent and the maintenance of protecting group integrity throughout synthetic sequences. Research in this area has demonstrated the utility of various catalytic systems for tetrahydropyridine formation, including rhodium-catalyzed carbon-hydrogen activation processes that enable the assembly of highly substituted derivatives from readily available precursors. These methodological advances provide the foundation for accessing the target compound through convergent synthetic strategies that maximize efficiency while minimizing the number of synthetic steps required.
Structure-activity relationship studies constitute another important research objective, particularly given the pharmacological relevance of tetrahydropyridine derivatives. The specific substitution pattern present in this compound provides opportunities for systematic modification and biological evaluation, enabling researchers to understand how structural changes influence biological activity. The hydroxyphenyl substituent offers particular opportunities for structure-activity exploration through modification of the hydroxyl group or substitution on the aromatic ring. These studies contribute to the broader understanding of how heterocyclic scaffolds can be optimized for specific biological targets.
The research scope also encompasses the development of new chemical transformations that utilize this compound as a starting material or intermediate. The presence of multiple reactive sites within the molecule provides opportunities for selective functionalization strategies that can lead to structurally complex products. Research objectives in this area include the development of protecting group manipulation strategies, selective aromatic functionalization protocols, and ring-modification reactions that can expand the structural diversity accessible from this scaffold.
| Research Area | Primary Objectives | Expected Outcomes |
|---|---|---|
| Synthetic Methodology | Develop efficient synthetic routes | Optimized procedures with high yields and selectivity |
| Chemical Characterization | Understand reactivity and stability | Comprehensive property profiles for synthetic planning |
| Biological Evaluation | Assess pharmacological potential | Structure-activity relationships for drug development |
| Mechanistic Studies | Elucidate reaction pathways | Improved synthetic strategies and predictive models |
Contemporary research initiatives also focus on the integration of this compound into broader synthetic programs aimed at constructing complex natural products or pharmaceutical targets. The tetrahydropyridine scaffold has proven valuable in the synthesis of various bioactive compounds, and the specific substitution pattern present in this molecule may enable access to previously challenging synthetic targets. Research objectives in this context include the development of strategic approaches for incorporating the compound into multi-step synthetic sequences while maintaining high levels of efficiency and selectivity throughout the transformation process.
Properties
IUPAC Name |
tert-butyl 4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-8-13(9-11-17)12-4-6-14(18)7-5-12/h4-8,18H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGZHBNHLRIXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the reaction of 4-hydroxybenzaldehyde with tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The tetrahydropyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, piperidine derivatives from reduction, and various substituted phenols from nucleophilic substitution reactions .
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuroprotective Effects
Research indicates that derivatives of tetrahydropyridine compounds exhibit neuroprotective properties. Tert-butyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate has been studied for its potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. Its ability to modulate neurotransmitter levels and protect against oxidative stress contributes to its therapeutic potential in these conditions .
2. Antioxidant Activity
The compound has demonstrated significant antioxidant activity, which is crucial in preventing cellular damage caused by free radicals. Studies have shown that it can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells . This property makes it a candidate for formulations aimed at combating age-related diseases.
3. Anti-inflammatory Properties
this compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases such as arthritis .
Material Science Applications
1. Polymer Chemistry
This compound can serve as a building block in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
2. Sensors and Electronics
Due to its unique electronic properties, this compound may find applications in the development of organic semiconductors and sensors. Its ability to conduct electricity makes it a candidate for use in flexible electronic devices .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the tetrahydropyridine ring can interact with receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare tert-butyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate with structurally analogous compounds based on substituents, physicochemical properties, and applications.
Table 1: Comparative Analysis of Tetrahydropyridine Derivatives
Key Comparative Insights
Substituent-Driven Reactivity :
- The boronic ester derivative (CAS 286961-14-6) is tailored for cross-coupling reactions, enabling aryl-aryl bond formation in drug discovery .
- The trifluoromethylphenyl analog (CAS-derived) highlights the role of fluorine in enhancing metabolic stability and bioavailability in pharmaceuticals .
- The 4-hydroxyphenyl group (hypothetical target compound) offers a site for sulfation, glycosylation, or other post-synthetic modifications.
Molecular Weight: Lower molecular weights (e.g., 226.32 for the aminoethyl derivative) suggest better solubility in polar solvents, while heavier analogs (e.g., 317.38 for methoxycarbonylphenyl) may exhibit lipophilicity .
Methoxypyrimidinyl analogs are prevalent in kinase inhibitor design (e.g., targeting EGFR or BRAF) .
Safety Considerations :
Biological Activity
Tert-butyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS Number: 742067-11-4) is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, synthesis methods, and potential applications in various fields.
Chemical Characteristics
- Molecular Formula: CHNO
- Molecular Weight: 275.34 g/mol
- CAS Number: 742067-11-4
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-hydroxybenzaldehyde with tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate under basic conditions. Commonly used bases include sodium hydroxide in solvents like ethanol at elevated temperatures to enhance yield and purity.
1. Neuroprotective Effects
Compounds belonging to the tetrahydropyridine class are noted for their neuroprotective properties. This compound has shown potential in mitigating neurodegenerative diseases by:
- Modulating Neurotransmitter Levels: It may influence neurotransmitter systems that are critical in conditions like Parkinson's disease.
- Reducing Oxidative Stress: The hydroxyphenyl group contributes to antioxidant activity, which is vital in protecting neuronal cells from oxidative damage.
2. Buffering Capacity
This compound acts as a non-ionic organic buffering agent effective within a pH range of 6 to 8.5. This property is particularly useful in:
- Cell Culture Applications: Maintaining pH stability during cell culture experiments is crucial for cell viability and function.
Case Study: Neuroprotective Activity
A study conducted on the neuroprotective effects of tetrahydropyridine derivatives demonstrated that compounds similar to this compound could significantly reduce neuronal apoptosis in vitro when exposed to neurotoxic agents. The mechanism was attributed to the compound's ability to enhance the expression of neurotrophic factors and decrease markers of oxidative stress.
Table: Summary of Biological Activities
Q & A
Q. Table 1: Representative Reaction Conditions
| Reagent | Solvent | Temperature | Catalyst | Yield Range |
|---|---|---|---|---|
| Boc-protected amine | Dichloromethane | 0–20°C | DMAP | 60–75% |
Advanced: How can researchers resolve low yields in the synthesis of this compound due to steric hindrance?
Methodological Answer:
Steric hindrance in the tetrahydropyridine ring can be mitigated by:
- Microwave-Assisted Synthesis : Reducing reaction time (e.g., 30 minutes at 100°C) to enhance kinetic control .
- Alternative Catalysts : Using Pd(PPh₃)₄ for cross-coupling reactions to improve regioselectivity.
- Solvent Optimization : Switching to polar aprotic solvents (e.g., DMF) to stabilize transition states.
Basic: What purification techniques are recommended for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (10–50%) to separate Boc-protected intermediates .
- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for crystal formation.
- HPLC : For high-purity requirements (>98%), employ reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced: How should researchers address discrepancies in NMR data for structural confirmation?
Methodological Answer:
Contradictions in proton splitting patterns or integration ratios often arise from:
- Dynamic Rotamers : Use variable-temperature NMR (e.g., 25–60°C) to observe coalescence points .
- Residual Solvent Peaks : Deuterated solvents (e.g., DMSO-d₆) with internal standards (TMS) for calibration.
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating ¹H and ¹³C shifts .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
Q. Table 2: Hazard Classification (GHS)
| Hazard Type | Classification | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 | Avoid ingestion |
| Skin Irritation | Not classified | Wear gloves |
Advanced: How can researchers evaluate the compound’s stability under varying pH conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to HCl (0.1 M, pH 2) and NaOH (0.1 M, pH 12) at 40°C for 24 hours. Monitor degradation via LC-MS .
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics.
- Stabilizers : Add antioxidants (e.g., BHT) to formulations to inhibit oxidative decomposition .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ = 318.16) with <5 ppm error .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (O-H at ~3400 cm⁻¹) .
- Elemental Analysis : Validate C, H, N content (±0.4% theoretical) .
Advanced: How to resolve racemic mixtures in derivatives of this compound?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IA with n-hexane/isopropanol (90:10) to separate enantiomers .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation steps .
Basic: What are the recommended storage conditions?
Methodological Answer:
- Temperature : Store at −20°C in amber vials to prevent photodegradation .
- Humidity : Use desiccants (silica gel) to maintain <30% relative humidity .
Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?
Methodological Answer:
- QSAR Models : Use Quantitative Structure-Activity Relationship (QSPR) to estimate logP (2.1) and solubility (−3.2 logS) .
- Molecular Dynamics : Simulate binding affinities to CYP450 enzymes (e.g., docking score <−8 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
